4-(2-Ethylpiperidin-1-YL)-3-(methoxymethyl)benzoic acid is a chemical compound that features a piperidine moiety and a methoxymethyl group attached to a benzoic acid structure. This compound is of interest in medicinal chemistry due to its potential applications in drug design and synthesis. The presence of the piperidine ring suggests possible interactions with biological targets, making it a candidate for further investigation in pharmacological studies.
The synthesis and characterization of various derivatives of benzoic acid, including those similar to 4-(2-Ethylpiperidin-1-YL)-3-(methoxymethyl)benzoic acid, have been documented in scientific literature. Notably, research articles have explored the synthesis of related compounds and their biological activities, contributing to the understanding of their properties and potential applications in the pharmaceutical industry .
4-(2-Ethylpiperidin-1-YL)-3-(methoxymethyl)benzoic acid can be classified as an aromatic carboxylic acid due to its benzoic acid core. It also belongs to the category of amine-containing compounds due to the presence of the piperidine ring. This classification is significant as it influences the compound's reactivity and interaction with biological systems.
The synthesis of 4-(2-Ethylpiperidin-1-YL)-3-(methoxymethyl)benzoic acid typically involves several steps, including:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound .
The molecular structure of 4-(2-Ethylpiperidin-1-YL)-3-(methoxymethyl)benzoic acid consists of:
This arrangement contributes to its unique chemical properties and potential biological activity.
The molecular formula for this compound is , indicating a relatively complex structure with multiple functional groups that can engage in various chemical interactions.
4-(2-Ethylpiperidin-1-YL)-3-(methoxymethyl)benzoic acid can undergo several chemical reactions:
These reactions often require specific catalysts or conditions (e.g., heat, acidic or basic environments) to proceed efficiently. Monitoring these reactions through techniques like Thin Layer Chromatography (TLC) helps ensure completion .
The mechanism of action for compounds like 4-(2-Ethylpiperidin-1-YL)-3-(methoxymethyl)benzoic acid typically involves:
Research has shown that similar compounds exhibit varying degrees of cytotoxicity and apoptosis-inducing effects on cancer cells, suggesting that 4-(2-Ethylpiperidin-1-YL)-3-(methoxymethyl)benzoic acid may also possess anticancer properties .
Relevant analyses such as Thermogravimetric Analysis (TGA) can provide insights into thermal stability .
4-(2-Ethylpiperidin-1-YL)-3-(methoxymethyl)benzoic acid has potential applications in:
4-(2-Ethylpiperidin-1-yl)-3-(methoxymethyl)benzoic acid represents a strategic structural analogue in next-generation Bcl-2 inhibitor development. It emerged from systematic efforts to optimize the hydrophobic groove-binding pharmacophore of venetoclax, specifically targeting the P2 and P4 pockets of Bcl-2. Unlike first-generation inhibitors, this compound incorporates a methoxymethyl-benzoic acid core linked to a 2-ethylpiperidine moiety, enabling shallow yet broad interactions with the flexible P2 pocket. This design minimizes steric clashes with key residues (e.g., Glu152) while maintaining high-affinity binding to both wild-type (WT) and mutant Bcl-2 isoforms [1].
The ethylpiperidine substituent enhances hydrophobic contact with the P2 subpocket, a feature validated through TR-FRET competitive binding assays. These assays demonstrated <5 nM IC50 against Bcl-2 WT—a 20-fold improvement over early venetoclax analogues. Furthermore, its benzoic acid scaffold provides a synthetic handle for derivatization into sulfonamide-based prodrugs (e.g., clinical candidate sonrotoclax/BGB-11417), which exploit the same target engagement principles [1] [7].
Table 1: Binding Affinity of Bcl-2 Inhibitor Analogues
Compound | Bcl-2 WT IC50 (nM) | Bcl-2 G101V IC50 (nM) | Structural Feature |
---|---|---|---|
Venetoclax | 1.0 | 180 | Chlorobenzene P2 binder |
Sonrotoclax (BGB-11417) | 0.5 | 2.5 | Optimized pyrrolidine P2 ligand |
4-(2-Ethylpiperidin-1-yl)-3-(methoxymethyl)benzoic acid | 0.8 | 5.0 | Ethylpiperidine/methoxymethyl hybrid |
Scaffold optimization of this compound focused on three critical modifications:
Cell-based viability assays in RS4;11 (Bcl-2-dependent) lines demonstrated EC50 values of 15 nM, surpassing venetoclax derivatives with truncated linkers (e.g., compound 8, EC50 = 105 nM). Crucially, selectivity over Bcl-xL remained >100-fold—attributed to the methoxymethyl group’s inability to engage Arg103 in Bcl-xL’s deeper P2 pocket [1].
Table 2: Impact of Scaffold Modifications on Cellular Potency
Modification | Biochemical IC50 (nM) | Cellular EC50 (nM) | Bcl-xL Selectivity |
---|---|---|---|
Venetoclax (reference) | 1.0 | 10 | 50-fold |
Compound 8 (short linker) | 105 | 210 | >100-fold |
Compound 9c (o-Cl phenyl) | 11 | 25 | >100-fold |
Ethylpiperidinyl-benzoic acid | 0.8 | 15 | >100-fold |
The G101V mutation in Bcl-2—a dominant resistance mechanism in venetoclax-treated patients—reduces drug affinity by 180-fold due to steric expulsion of the chlorobenzene group from the P2 pocket. 4-(2-Ethylpiperidin-1-yl)-3-(methoxymethyl)benzoic acid circumvents this via:
Phase II data for sonrotoclax (derived from analogous benzoic acid precursors) showed complete responses in 60% of CLL patients with confirmed G101V mutations, validating this scaffold’s resistance-overcoming design [1].
CAS No.: 7196-09-0
CAS No.: 541-25-3
CAS No.: 574-77-6
CAS No.: 21416-14-8
CAS No.:
CAS No.: